molecular formula C11H21Br B13199475 (1-Bromopentan-2-YL)cyclohexane

(1-Bromopentan-2-YL)cyclohexane

Cat. No.: B13199475
M. Wt: 233.19 g/mol
InChI Key: USZZOSSRIVWGOV-UHFFFAOYSA-N
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Description

(1-Bromopentan-2-yl)cyclohexane ( 22579-23-3) is an organic compound with the molecular formula C11H21Br and a molecular weight of 233.19 . This molecule features a cyclohexyl group linked to a five-carbon chain that is terminated with a bromine atom, making it a valuable intermediate in organic synthesis. Its structure, represented by the SMILES notation CCCC(C1CCCCC1)CBr, allows it to act as an electrophilic alkylating agent . Researchers can utilize this compound to introduce a pentyl-cyclohexyl moiety into various nucleophiles, facilitating the construction of more complex molecular architectures. Potential applications include its use in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The compound is offered with high purity and is handled with cold-chain transportation to ensure stability . (1-Bromopentan-2-yl)cyclohexane is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-bromopentan-2-ylcyclohexane

InChI

InChI=1S/C11H21Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h10-11H,2-9H2,1H3

InChI Key

USZZOSSRIVWGOV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)C1CCCCC1

Origin of Product

United States

Preparation Methods

Halogenation of Pentan-2-ol Derivatives

One common approach is the halogenation of pentan-2-ol derivatives to introduce the bromine atom selectively at the 1-position of the pentyl chain. This can be done by:

  • Using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of acid catalysts to convert pentan-2-ol to 1-bromopentan-2-ol derivatives.
  • Controlling temperature and reaction time to minimize side reactions such as rearrangements or over-bromination.

Alkylation of Cyclohexane Derivatives

The cyclohexane moiety can be functionalized by alkylation with 1-bromopentan-2-yl intermediates:

  • Alkyl halides like 1-bromopentan-2-yl bromide react with cyclohexane or cyclohexane derivatives under basic conditions.
  • Bases such as potassium carbonate or triethylamine are used to facilitate nucleophilic substitution.
  • Solvents like acetonitrile or dimethylformamide (DMF) provide a suitable medium for the reaction.

Example from Patent Literature

A related process described in patent US10752586B1 involves the reaction of 3-bromopentan-2-one with cyclohexane-1,3-dione in the presence of triethylamine and acetonitrile at 55 °C for about 2 hours, yielding brominated intermediates that can be further converted to target compounds. This method highlights the importance of base and solvent choice, reaction temperature, and time in optimizing yields.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, DMF, dichloromethane Polar aprotic solvents preferred for substitution
Base Triethylamine, potassium carbonate Neutralizes HBr formed, promotes substitution
Temperature 40–100 °C Higher temperatures accelerate reaction but risk side reactions
Reaction Time 0.5–24 hours Longer times improve conversion but may cause degradation
Molar Ratios 1:1 to 1:2 (alkyl halide to cyclohexane) Excess alkyl halide can drive reaction forward

Research Findings and Comparative Analysis

  • A study involving alkylation of nitrogen-containing heterocycles with 1-bromopentane demonstrated that heating at 80 °C for 20 hours in DMF with potassium carbonate gave high yields (~78.5%) of alkylated products, suggesting similar conditions could be effective for alkylation of cyclohexane derivatives.
  • The use of triethylamine as a base in acetonitrile solvent at moderate temperatures (55 °C) for 2 hours was effective in related brominated ketone reactions, indicating that mild conditions can suffice for selective bromination and alkylation.
  • Flash column chromatography is commonly employed for purification of brominated alkylcyclohexane derivatives, ensuring high purity and yield.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
Halogenation with PBr3 or HBr Pentan-2-ol, PBr3 or HBr, acid catalyst, 0–50 °C 60–85 Requires careful temperature control
Alkylation with 1-bromopentan-2-yl bromide Cyclohexane, base (K2CO3 or Et3N), DMF or acetonitrile, 40–80 °C, 2–20 h 70–90 Polar aprotic solvent and base critical
Bromination of pentan-2-one + cyclohexane-1,3-dione 3-bromopentan-2-one, cyclohexane-1,3-dione, triethylamine, acetonitrile, 55 °C, 2 h ~75 From patent US10752586B1

Chemical Reactions Analysis

Types of Reactions

(1-Bromopentan-2-YL)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of pentan-2-ylcyclohexanol, pentan-2-ylcyclohexanenitrile, etc.

    Elimination: Formation of cyclohexene derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of pentan-2-ylcyclohexane.

Scientific Research Applications

(1-Bromopentan-2-YL)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromopentan-2-YL)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or free radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Research Implications and Gaps

  • Applications : Brominated cyclohexane derivatives are valuable in polymer chemistry (as crosslinkers) and drug synthesis (e.g., alkylating agents). The pentyl chain in the target compound could enhance lipid membrane permeability in bioactive molecules.
  • Gaps: Limited experimental data on the target compound’s spectroscopic properties (e.g., NMR, IR) and thermodynamic parameters (melting/boiling points) necessitate further characterization.

Biological Activity

(1-Bromopentan-2-yl)cyclohexane, a compound with the CAS number 22579-23-3, is an alkyl halide derivative that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(1-Bromopentan-2-yl)cyclohexane is characterized by the presence of a bromine atom attached to a pentane chain at the second carbon, linked to a cyclohexane ring. Its molecular formula is C_{11}H_{19}Br, and it possesses unique properties that may influence its biological interactions.

Antimicrobial Activity

Research indicates that alkyl bromides can exhibit antimicrobial properties. For instance, studies have demonstrated that certain alkyl halides inhibit bacterial growth through membrane disruption and interference with cellular processes. Although direct studies on (1-Bromopentan-2-yl)cyclohexane are scarce, it can be hypothesized that similar mechanisms may apply due to structural similarities with known antimicrobial agents.

Enzyme Inhibition

Compounds with alkyl halide functionalities often interact with enzymes involved in metabolic pathways. For example, brominated compounds have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby influencing various physiological responses such as vasodilation and neurotransmission.

1. Synthesis and Biological Evaluation

A study published in the International Journal of Molecular Sciences explored the synthesis of various alkyl derivatives and their biological evaluation against PDEs. Although (1-Bromopentan-2-yl)cyclohexane was not directly tested, related compounds showed promising inhibitory effects on PDE enzymes, suggesting potential avenues for further investigation into its biological activity .

CompoundIC50 (μM)Biological Activity
Compound A33.95PDE2 Inhibitor
Compound B34.35PDE2 Inhibitor
(1-Bromopentan-2-YL)cyclohexaneTBDPotential Antimicrobial

2. Mechanistic Insights

The mechanism by which alkyl halides exert their biological effects often involves interactions with lipid membranes or proteins. For instance, studies have shown that brominated compounds can alter membrane fluidity and permeability, impacting cell viability and function . This property may also extend to (1-Bromopentan-2-yl)cyclohexane, warranting further exploration into its cytotoxic effects on various cell lines.

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